molecular formula C11H12O5 B13620781 Methyl 5-formyl-2,4-dimethoxybenzoate

Methyl 5-formyl-2,4-dimethoxybenzoate

Cat. No.: B13620781
M. Wt: 224.21 g/mol
InChI Key: IKCNYZWAQPBKIS-UHFFFAOYSA-N
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Description

Methyl 5-formyl-2,4-dimethoxybenzoate is an organic compound with the molecular formula C11H12O5. It is a derivative of benzoic acid and features a formyl group at the 5-position and methoxy groups at the 2- and 4-positions on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-formyl-2,4-dimethoxybenzoate can be synthesized through several methods. One common approach involves the formylation of methyl 2,4-dimethoxybenzoate using a formylating agent such as dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve similar formylation reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-formyl-2,4-dimethoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a catalyst.

Major Products Formed

    Oxidation: 5-carboxy-2,4-dimethoxybenzoic acid.

    Reduction: 5-hydroxymethyl-2,4-dimethoxybenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 5-formyl-2,4-dimethoxybenzoate has numerous applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of methyl 5-formyl-2,4-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. The formyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The methoxy groups may also influence the compound’s reactivity and interactions with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-formyl-3,5-dimethoxybenzoate
  • Methyl 4-formylbenzoate
  • Methyl 2-formylbenzoate
  • Methyl 3-formylbenzoate

Uniqueness

Methyl 5-formyl-2,4-dimethoxybenzoate is unique due to the specific positioning of its formyl and methoxy groups, which confer distinct chemical and physical properties. This unique structure allows it to participate in specific reactions and interactions that may not be possible with other similar compounds .

Properties

Molecular Formula

C11H12O5

Molecular Weight

224.21 g/mol

IUPAC Name

methyl 5-formyl-2,4-dimethoxybenzoate

InChI

InChI=1S/C11H12O5/c1-14-9-5-10(15-2)8(11(13)16-3)4-7(9)6-12/h4-6H,1-3H3

InChI Key

IKCNYZWAQPBKIS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C=O)C(=O)OC)OC

Origin of Product

United States

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